molecular formula C12H8FI B8791842 4-Fluoro-4'-iodo-1,1'-biphenyl

4-Fluoro-4'-iodo-1,1'-biphenyl

Cat. No.: B8791842
M. Wt: 298.09 g/mol
InChI Key: HAYAZOLCFXUCGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-4'-iodo-1,1'-biphenyl is a high-purity, functionalized biphenyl compound serving as a versatile synthetic intermediate in organic chemistry and drug discovery. Its distinct structure, featuring both a fluorine substituent and an iodine atom on opposite phenyl rings, makes it a privileged scaffold for constructing complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . Biphenyl derivatives are fundamental backbones in synthetic organic chemistry and are omnipresent in medicinally active compounds and marketed drugs . This compound is particularly valuable for exploring structure-activity relationships in the development of new pharmacologically active agents. The biphenyl core is a known structural moiety in compounds with a wide range of biological activities, including anti-inflammatory, antifungal, antibacterial, antimicrobial, and antitumor applications . The iodine moiety serves as an excellent handle for further functionalization, while the fluorine atom can influence the molecule's electronic properties, metabolic stability, and bioavailability, which are critical parameters in medicinal chemistry . Applications: • Key building block for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi) to create complex biaryl structures . • Versatile precursor in the synthesis of compounds for biological and pharmacological screening . • Intermediate for the development of materials, such as liquid crystals and organic light-emitting diodes (OLEDs) . Handling and Safety: This product is intended for research use only in a laboratory setting and is not approved for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Quality Assurance: Every batch of this compound is accompanied by a Certificate of Analysis to ensure identity, purity, and quality.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8FI

Molecular Weight

298.09 g/mol

IUPAC Name

1-fluoro-4-(4-iodophenyl)benzene

InChI

InChI=1S/C12H8FI/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H

InChI Key

HAYAZOLCFXUCGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)I)F

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 4 Fluoro 4 Iodo 1,1 Biphenyl

Established Synthetic Routes for Halogenated Biphenyls

The synthesis of halogenated biphenyls, such as 4-Fluoro-4'-iodo-1,1'-biphenyl, is a cornerstone of modern organic synthesis, providing key intermediates for pharmaceuticals, liquid crystals, and advanced materials. gre.ac.uktandfonline.com The primary challenge lies in the selective formation of the biaryl C-C bond, often from two different aryl halide precursors.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly using palladium, nickel, and copper, represents the most powerful and widely used approach for constructing biaryl systems. rsc.orgwikipedia.org These reactions are characterized by their high efficiency, functional group tolerance, and predictable selectivity. The general mechanism for many of these couplings involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govwikipedia.org

The Suzuki-Miyaura coupling is arguably the most prevalent method for biphenyl (B1667301) synthesis due to its mild reaction conditions, the commercial availability and stability of boronic acid reagents, and its high tolerance for a wide array of functional groups. mdpi.com The reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid or its ester derivative in the presence of a base. rsc.orgarabjchem.org

To synthesize this compound, one could envision two primary Suzuki-Miyaura pathways:

Coupling of 4-fluorophenylboronic acid with 1-iodo-4-iodobenzene.

Coupling of 4-iodophenylboronic acid with 1-fluoro-4-iodobenzene (B1293370).

The choice of reactants is often dictated by the reactivity of the C-X bond (Carbon-Halogen bond), which follows the general trend: C–I > C–Br > C–Cl > C–F. rsc.orgnih.gov This differential reactivity allows for selective coupling. For instance, in the reaction of tetrafluoroiodobenzene with a boronic acid, the C-I bond reacts preferentially over the C-F bonds. rsc.org A key step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond of the aryl halide. rsc.org

Detailed research findings have optimized conditions for similar couplings:

Table 1: Exemplary Suzuki-Miyaura Reaction Conditions for Halogenated Biphenyls
Aryl Halide Boronic Acid/Ester Catalyst Ligand Base Solvent Yield Reference
2-Iodo-4-nitrofluorobenzene Arylboronic acid Pd(PPh₃)₄ PPh₃ - Dioxane 81% rsc.org
Tetrafluoroiodobenzene Trifluoroboronic acid Pd₂(dba)₃ XPhos K₂CO₃ THF/Toluene/H₂O 99% rsc.org
4-Bromo-(or iodo-)-2-fluorobenzonitrile Arylboronic acids Palladium(0) - - - - tandfonline.com

This table is generated based on data for analogous reactions and illustrates typical conditions.

The Negishi cross-coupling reaction provides a powerful alternative for C-C bond formation, coupling organozinc reagents with organic halides or triflates. wikipedia.org This reaction is catalyzed by either nickel or palladium complexes. wikipedia.org A significant advantage of the Negishi coupling is the high reactivity of the organozinc nucleophiles, which often allows for milder reaction conditions and coupling of less reactive halides like aryl chlorides. nih.gov

For the synthesis of this compound, a plausible Negishi strategy would involve:

The reaction of a 4-fluorophenylzinc halide with 1-iodo-4-iodobenzene.

The reaction of a 4-iodophenylzinc halide with 1-fluoro-4-iodobenzene.

The reaction mechanism follows the standard cross-coupling pathway of oxidative addition, transmetalation with the organozinc species, and reductive elimination. researchgate.net Palladium catalysts generally offer higher yields and better functional group tolerance compared to nickel. wikipedia.org The development of highly active palladacycle precatalysts and specialized ligands like RuPhos and SPhos has significantly broadened the scope of Negishi couplings, enabling the synthesis of sterically hindered biaryls under mild conditions. nih.gov

Table 2: Catalyst Systems in Negishi Cross-Coupling for Biaryl Synthesis

Catalyst/Precatalyst Ligand Substrates Temperature Reference
Ni(PPh₃)₄ or Ni(acac)₂ PPh₃ Aryl zinc chlorides and haloarenes - rsc.orgwikipedia.org
Pd[P(tBu₃)]₂ P(tBu₃) Aryl chlorides 100 °C nih.gov
Palladacycle Precatalysts Dialkylbiarylphosphine (e.g., RuPhos, SPhos) Sterically hindered substrates Room Temp. to 70 °C nih.gov

This table summarizes general catalyst systems applicable to the synthesis of complex biaryls.

The Stille reaction utilizes the palladium-catalyzed cross-coupling of an organotin reagent (organostannane) with an organic halide or pseudohalide. wikipedia.org Organostannanes are stable to air and moisture, and many are commercially available. wikipedia.org This method is effective for creating biaryl compounds, though the toxicity of tin reagents is a significant drawback. wikipedia.org

The synthesis of this compound via Stille coupling could proceed by coupling a 4-fluorophenylstannane with 1-iodo-4-iodobenzene, or vice versa. The reaction mechanism is analogous to the Suzuki and Negishi couplings. rsc.orgwikipedia.org The rate-determining step is often the transmetalation. wikipedia.org While effective, the Stille reaction is sometimes considered less selective than Suzuki or Negishi couplings for certain substrates, but it can be superior in specific cases, such as the synthesis of some halogenated bithiazoles where other methods fail or give poor conversions. core.ac.uk

The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides at high temperatures to form a symmetrical biaryl. iitk.ac.inorgsyn.org This method is one of the oldest for biaryl synthesis. nih.gov To form an unsymmetrical biaryl like this compound, a mixture of 1-fluoro-4-iodobenzene and 1-iodo-4-iodobenzene would be required, likely leading to a statistical mixture of products including the desired compound alongside symmetrical side products (4,4'-difluorobiphenyl and 4,4'-diiodobiphenyl).

Modern adaptations of the Ullmann reaction have significantly improved its utility and scope. These "Ullmann-type" reactions often use palladium or nickel catalysts, or employ ligands with a copper catalyst, allowing for the reaction to proceed under much milder conditions. nih.govorganic-chemistry.org Ligands such as phenanthrolines or specific amino acids can accelerate the reaction and improve yields. nih.gov For instance, sequential N-arylation and Ullmann coupling have been reported where 4-fluoro-iodobenzene is a reactant. rsc.org These modern protocols have made the Ullmann condensation a more viable route for the synthesis of complex and unsymmetrical biaryls. umass.edu

Transition Metal-Free Coupling Reactions for Biaryl Formation

While less common, transition metal-free methods for biaryl synthesis are an area of growing interest due to the cost and toxicity of heavy metals. These reactions often proceed through different mechanistic pathways, such as base-promoted homolytic aromatic substitution (HAS). acs.org

In a typical HAS reaction, a strong base like potassium tert-butoxide (KOtBu) is used to generate an aryl radical from an aryl halide. acs.org This radical then adds to another aromatic ring, and subsequent electron and proton transfers yield the final biaryl product. acs.org While innovative, these reactions can suffer from a lack of regioselectivity when multiple C-H bonds are available for reaction on the coupling partner. acs.org For a targeted synthesis of this compound, this method would be challenging to control. Other transition-metal-free methods include nucleophilic aromatic substitution (SNAr) reactions, especially for electron-deficient aryl halides, though this is more common for C-O or C-N bond formation than for C-C biaryl coupling. whiterose.ac.uk

Radical Intermediate Pathways in C-C Bond Formation

Radical intermediates are fundamental to many C-C bond-forming reactions, including several routes to biphenyl scaffolds. acs.org The Wurtz-Fittig reaction, an early method for biphenyl synthesis, proceeds through a free-radical mechanism involving dehalogenation of an aryl halide by a metal like sodium, followed by the coupling of the resulting aryl radicals. rsc.org

More contemporary methods also leverage radical pathways. For instance, tetraarylborate salts can serve as precursors to aryl radicals when irradiated with visible light in the presence of an activation reagent like DMSO. acs.orgnih.gov These radicals can then participate in various transformations to form new C-C bonds. acs.orgnih.gov Another example is found in iron-catalyzed cross-coupling reactions, where the formation of radical species is a key mechanistic step. acs.org Controlling the concentration of these radical intermediates is crucial, as excess radicals can lead to undesired side products, such as homocoupled biphenyls. acs.org Free radical trapping experiments using agents like 2,2,6,6-tetramethyl-1-piperidin-1-oxyl (TEMPO) have been used to confirm the presence of radical intermediates in base-promoted coupling reactions. acs.org

Friedel-Crafts Reactions and Related Alkylation/Acylation Approaches

The Friedel-Crafts reaction is a classic method for attaching substituents to aromatic rings. nih.gov It typically involves the reaction of an aromatic compound with an alkyl or acyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). nih.gov While not a direct method for biphenyl C-C bond formation, it is a key strategy for functionalizing a pre-existing biphenyl core. nih.govarabjchem.org

For example, biphenyl can undergo Friedel-Crafts alkylation with haloalkanes or acylation with acid anhydrides or acid chlorides. nih.govresearchgate.netacs.org This approach could theoretically be used in a multi-step synthesis of this compound by first performing a Friedel-Crafts reaction on biphenyl and then subsequently introducing the halogen atoms. However, controlling the regioselectivity of the initial functionalization and the subsequent halogenations would be a significant challenge, making this a less direct and often lower-yielding pathway compared to cross-coupling strategies.

Lithiation and Subsequent Halogenation Strategies

Directed ortho-metalation, particularly lithiation, is a powerful tool for the regioselective functionalization of aromatic rings. acs.org This strategy involves treating a substituted aromatic compound with an organolithium reagent (e.g., n-butyllithium) to deprotonate a specific position, usually ortho to a directing group. The resulting aryllithium intermediate can then be trapped with an electrophile.

In the context of biphenyl synthesis, regioselective bromine-lithium exchange reactions on polybrominated biphenyls have been used to create specific substitution patterns. nih.gov A similar strategy could be envisioned for the synthesis of this compound. For instance, starting with 4-fluorobiphenyl (B1198766), a directed lithiation at the 4'-position, followed by quenching with an iodine source like molecular iodine (I₂), could install the iodo group with high regioselectivity. The success of this approach hinges on the ability of the fluorine atom and the second phenyl ring to direct the lithiation to the desired 4'-position.

Targeted Synthesis of this compound

The most efficient and common methods for synthesizing asymmetrically substituted biphenyls like this compound are based on transition-metal-catalyzed cross-coupling reactions.

Precursor Selection and Design for Regioselective Halogenation

The Suzuki-Miyaura cross-coupling reaction is a premier method for constructing the C-C bond in biphenyls. rsc.orgarabjchem.org For the target molecule, this typically involves coupling an arylboronic acid (or its ester) with an aryl halide. The selection of precursors is critical for ensuring the correct placement of the fluoro and iodo substituents.

Two primary Suzuki coupling strategies are viable:

Coupling of 4-fluorophenylboronic acid with a 1,4-dihalobenzene. For example, reacting 4-fluorophenylboronic acid with 1-bromo-4-iodobenzene. Given the higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed coupling, the reaction would selectively occur at the iodine position, yielding 4-bromo-4'-fluorobiphenyl, which would require a subsequent step to be converted to the desired product. rsc.org A more direct approach uses 4-iodo-bromobenzene, where the coupling happens at the more reactive iodine site.

Coupling of 4-iodophenylboronic acid with a fluorinated aryl halide such as 1-bromo-4-fluorobenzene (B142099) or 1-iodo-4-fluorobenzene.

The most direct route is the coupling of 4-fluorophenylboronic acid with 1,4-diiodobenzene or 4-bromoiodobenzene , or the coupling of 4-iodophenylboronic acid with 4-fluorobromobenzene or 4-fluoroiodobenzene . The choice often depends on the commercial availability and stability of the precursors. For instance, the synthesis of various ¹⁸F-labelled biphenyls has been successfully achieved via the Suzuki reaction of arylboronic acids with 4-[¹⁸F]fluoroiodobenzene. researchgate.net This highlights the utility of using a pre-functionalized, halogenated coupling partner.

Enzymatic halogenation using flavin-dependent halogenase enzymes also offers a route to regioselectively halogenated aromatic precursors, which can then be used in cross-coupling reactions. nih.gov

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product in cross-coupling reactions. Key parameters that are typically varied include the choice of catalyst, ligand, base, and solvent. acs.org

A study on the synthesis of ¹⁸F-labelled biphenyls via Suzuki coupling with 4-[¹⁸F]fluoroiodobenzene provides a clear example of reaction optimization. Different palladium complexes, bases, and solvents were screened to find the ideal conditions. researchgate.net The results demonstrated that a combination of a palladium(0) catalyst like Pd₂(dba)₃ with a strong base such as cesium carbonate (Cs₂CO₃) in an aprotic polar solvent like acetonitrile (B52724) or DMF gave excellent radiochemical yields in a very short reaction time. researchgate.net

The table below summarizes findings from an optimization study for a model Suzuki coupling reaction between p-tolylboronic acid and 4-[¹⁸F]fluoroiodobenzene, which is analogous to the synthesis of the target compound.

CatalystBaseSolventTemperature (°C)Time (min)Radiochemical Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene1001072 researchgate.net
Pd(PPh₃)₄Cs₂CO₃Toluene1001078 researchgate.net
Pd₂(dba)₃/P(o-tol)₃K₃PO₄DMF60585 researchgate.net
Pd₂(dba)₃Cs₂CO₃ACN605>94 researchgate.net
Pd₂(dba)₃Cs₂CO₃DMSO60592 researchgate.net

These optimization studies show that weak inorganic bases like potassium phosphate (B84403) (K₃PO₄) and strong ones like cesium carbonate are effective, and polar aprotic solvents generally lead to high conversion rates, sometimes comparable to or better than typically used nonpolar solvents like toluene. researchgate.net The choice of ligand can also be critical, though some modern systems perform well without specialized or elaborate phosphine (B1218219) ligands. acs.org

Multi-step Synthetic Sequences for Complex Halogenated Biaryls

The synthesis of asymmetrically substituted polyhalogenated biaryls like this compound requires strategic, multi-step approaches to control regioselectivity. The limitations and high costs of many traditional methods have spurred the development of more innovative and efficient protocols. rsc.org

One of the most prevalent methods for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. rsc.orgwikipedia.org This reaction typically involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide. wikipedia.org For instance, fluorinated biphenyls can be synthesized by reacting an aryl halide with a fluorinated boronic acid in the presence of a palladium catalyst and a base. rsc.org A notable application is the synthesis of 4′-alkyl- and 4′-alkoxy-4-cyano-3-fluorobiphenyls, where a key step is the palladium(0)-catalyzed coupling of arylboronic acids with 4-iodo-2-fluorobenzonitrile. tandfonline.com

Recent advancements have focused on overcoming the challenges associated with conventional syntheses. A novel, metal-free, one-pot approach allows for the regioselective dihalogenation of biaryl compounds under mild conditions, utilizing cyclic biaryl hypervalent bromine and chlorine substrates. rsc.orgresearchgate.net Furthermore, multi-step continuous-flow systems have been developed to streamline the synthesis of biaryls, demonstrating rapid and efficient production from aryl bromides via sequential lithiation, borylation, and Suzuki coupling. rsc.org

Below is a table summarizing various synthetic strategies for halogenated biaryls.

Synthetic Method Reactants Catalyst/Reagents Key Features Reference(s)
Suzuki-Miyaura CouplingAryl Halide, Arylboronic AcidPalladium Catalyst, BaseWidely applicable, tolerant of various functional groups. rsc.orgwikipedia.org
Continuous-Flow SynthesisAryl Bromide, nBuLi, B(OiPr)₃Palladium CatalystRapid, multi-step sequence in a single system. rsc.org
Metal-Free HalogenationCyclic Biaryl Hypervalent HalidesN/A (Metal-Free)One-pot, regioselective, mild conditions. rsc.orgresearchgate.net
Copper-Catalyzed CouplingIodobenzene, ArylboronateCopper Catalyst, PhenanthrolineAlternative to palladium-based systems. rsc.org

Mechanistic Elucidation of Formation Pathways

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The formation of biaryls can proceed through different pathways, primarily involving transition-metal catalytic cycles or radical intermediates in metal-free systems.

The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is generally understood to proceed through a Pd(0)/Pd(II) catalytic cycle. nih.govwhiterose.ac.uk This cycle consists of three primary elementary steps:

Oxidative Addition : The reaction initiates with the oxidative addition of the aryl halide (e.g., 4-iodotoluene (B166478) or 4-fluorobromobenzene) to a coordinatively unsaturated Pd(0) complex. This step, which involves the cleavage of the carbon-halogen bond, oxidizes the palladium to Pd(II) and is often the rate-determining step of the cycle. wikipedia.orgnih.gov

Transmetalation : The organometallic coupling partner (e.g., the arylboronic acid, which first forms a borate (B1201080) species with the base) transfers its organic group to the Pd(II) complex, displacing the halide. nih.gov

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new carbon-carbon bond of the biphenyl product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle. nih.govwhiterose.ac.uk

The efficiency of this cycle is heavily influenced by the choice of ligands, which modulate the electronic and steric properties of the palladium center. wikipedia.orgnih.gov While phosphine ligands have been traditionally used, N-heterocyclic carbenes (NHCs) have gained popularity as they are often more robust and can promote the coupling of sterically hindered substrates. nih.gov Nickel complexes are also employed as catalysts, particularly for the activation of less reactive aryl chlorides and other substrates that are challenging for palladium systems. wikipedia.orgmdpi.com

Step Description Palladium Oxidation State Change
Oxidative AdditionAryl halide adds to the palladium center.Pd(0) → Pd(II)
TransmetalationOrganic group is transferred from the boron reagent to palladium.No Change
Reductive EliminationThe two aryl groups couple, and the product is released.Pd(II) → Pd(0)

In the absence of transition metals, biaryl synthesis can occur via radical pathways. nih.gov These reactions offer a cheaper and more environmentally friendly alternative to metal-catalyzed methods. jst.go.jp A common pathway is the base-promoted homolytic aromatic substitution (BHAS). jst.go.jporganic-chemistry.org

In the BHAS mechanism, a strong base can act as a single-electron donor to an aryl halide, generating an aryl radical. jst.go.jp For example, Cs₂CO₃ in DMSO has been shown to promote the cross-coupling of arenes with electron-deficient aryl halides. nih.gov Mechanistic studies, including control experiments, suggest the formation of radical intermediates in this process. nih.gov

Another transition-metal-free approach is the oxidative cross-coupling of tetraarylborates using organic oxidants like Bobbitt's salt (an oxoammonium salt). nih.gov The proposed mechanism can involve a radical/radical cross-coupling pathway. nih.gov These methods highlight the growing importance of radical chemistry in the construction of C-C bonds for biaryl synthesis. jst.go.jp

When the rotation around the single bond connecting the two aryl rings is sufficiently hindered by bulky ortho substituents, biaryls can exhibit axial chirality, a form of atropisomerism. nih.gov The synthesis of single atropisomers is a significant challenge in organic chemistry.

The stereochemical outcome of biaryl coupling reactions can be influenced by several factors. In transition-metal-catalyzed reactions, the use of chiral ligands can induce asymmetry and lead to the formation of one atropisomer in excess. For example, the Suzuki-Miyaura coupling of certain substrates using different chiral phosphine ligands, such as SPhos or BINAP, can result in varying diastereomeric ratios of the axially chiral biaryl products. mdpi.com

Asymmetric oxidative coupling is another powerful method for creating axially chiral biaryls from simple arenes, often using chiral catalysts based on metals like copper. rsc.org The stereochemical integrity of the product depends on the rotational barrier of the biaryl axis; if the barrier is too low, the product may racemize under the reaction conditions. nih.gov The absolute configuration of the resulting atropisomers can be determined by analytical techniques such as Vibrational Circular Dichroism (VCD) spectroscopy, often in conjunction with Density Functional Theory (DFT) calculations. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Fluoro 4 Iodo 1,1 Biphenyl

Mass Spectrometry (MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection provided by tandem mass spectrometry. phenomenex.comkuleuven.be This method is indispensable for identifying and quantifying specific components within complex mixtures, such as reaction workups, biological matrices, or environmental samples. nih.gov

In the analysis of 4-Fluoro-4'-iodo-1,1'-biphenyl, LC-MS/MS serves to confirm the molecular weight and provide structural information through fragmentation patterns, while also separating it from starting materials, byproducts, or isomers. A typical LC-MS/MS method would involve a reversed-phase HPLC separation, where the biphenyl (B1667301) compound is eluted from a C18 or biphenyl column using a gradient of aqueous mobile phase and an organic solvent like acetonitrile (B52724) or methanol. phenomenex.comhalocolumns.com

Upon entering the mass spectrometer, the molecule is ionized, commonly using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The precursor ion, corresponding to the molecular weight of this compound (C₁₂H₈FI), would have an expected mass-to-charge ratio (m/z) of approximately 297.97 g/mol . In the tandem MS stage (MS/MS), this precursor ion is selected and fragmented by collision-induced dissociation (CID). The resulting product ions are characteristic of the molecule's structure. For instance, fragmentation might involve the cleavage of the C-I bond or the C-C bond between the phenyl rings, providing unambiguous identification.

The high selectivity of Selected Reaction Monitoring (SRM) in tandem mass spectrometry allows for accurate quantification of the target compound even at trace levels, by monitoring specific precursor-to-product ion transitions. thermofisher.com

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of different bonds. While specific experimental spectra for this compound are not widely published, a predicted spectrum can be derived from the known absorption ranges of its constituent functional groups.

The IR spectrum of this compound would be dominated by absorptions characteristic of a 1,4-disubstituted (para) aromatic system. Key expected vibrational modes include C-H stretching from the aromatic rings, C=C stretching within the rings, and vibrations related to the C-F and C-I bonds. nist.govvscht.czchemicalbook.com

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic Ring
1610-1580C=C StretchAromatic Ring
1520-1475C=C StretchAromatic Ring
1250-1150C-F StretchFluoro-Aromatic
850-810C-H Bend (out-of-plane)1,4-disubstituted ring
650-500C-I StretchIodo-Aromatic

This table represents predicted values based on characteristic functional group absorptions.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR. horiba.com It detects inelastic scattering of monochromatic light (from a laser) and is particularly sensitive to non-polar bonds and symmetric vibrations, such as the C-C bond linking the two phenyl rings in the biphenyl core. nih.gov

The Raman spectrum of this compound is expected to show strong signals for the aromatic ring vibrations. researchgate.net The symmetric "ring breathing" mode of the phenyl rings typically gives a strong Raman peak. The C-F and C-I bonds will also have characteristic Raman signals. The biphenyl linkage itself gives rise to a distinctive band related to the inter-ring C-C stretch, the position of which can provide information about the dihedral angle between the two rings. researchgate.netnih.gov

Table 2: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibration TypeFunctional Group / Moiety
~3065C-H StretchAromatic Ring
~1600C=C StretchAromatic Ring
~1280C-C Inter-ring StretchBiphenyl Core
~1000Ring Breathing ModeAromatic Ring
650-500C-I StretchIodo-Aromatic

This table represents predicted values based on characteristic vibrations of biphenyl and its halogenated derivatives.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction (XRD) techniques are the most powerful tools for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) provides the definitive, unambiguous determination of a molecule's solid-state structure, including precise bond lengths, bond angles, and the conformation of the molecule within the crystal lattice. mdpi.comspringernature.com To perform this analysis, a high-quality single crystal of this compound is required.

In the experiment, a focused beam of X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of spots. The geometry and intensity of this diffraction pattern are directly related to the arrangement of electrons, and thus atoms, in the crystal. mdpi.com Analysis of this pattern allows for the calculation of the unit cell dimensions and the exact position of each atom.

While the specific crystal structure of this compound is not publicly available, data from the closely related compound 4-Fluorobiphenyl (B1198766) illustrates the type of information obtained. nih.gov For this compound, SC-XRD would reveal the dihedral angle between the two phenyl rings, which is a key conformational feature of biphenyls, as well as intermolecular interactions such as halogen bonding involving the iodine atom. nih.gov

Table 3: Example Crystallographic Data for the Related Compound 4-Fluorobiphenyl

ParameterValue
Chemical FormulaC₁₂H₉F
Crystal SystemOrthorhombic
Space GroupP b c n
a (Å)5.6462
b (Å)20.739
c (Å)7.292
α, β, γ (°)90, 90, 90
Volume (ų)853.6
Z4

Source: Crystallography Open Database (COD ID: 2020836). This data is for the related compound 4-Fluorobiphenyl and is presented for illustrative purposes. nih.gov

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples (powders). It is a rapid and non-destructive technique primarily used for phase identification, characterization of crystalline materials, and determining the degree of crystallinity. researchgate.net Instead of producing a pattern of spots like SC-XRD, a powder sample produces a characteristic pattern of diffraction peaks at different angles (2θ). nist.gov

The PXRD pattern is a unique fingerprint for a specific crystalline phase. govinfo.gov Therefore, this compound would exhibit a distinct PXRD pattern for each of its potential polymorphs (different crystal structures of the same compound). The pattern can be used for quality control to ensure phase purity of a bulk sample. While an experimental pattern is unavailable, if the single-crystal structure were known, its theoretical powder pattern could be calculated and used as a reference standard.

Advanced Chromatographic Separations for Halogenated Biphenyls

The separation and analysis of halogenated biphenyls, a class of compounds to which this compound belongs, present significant analytical challenges due to the potential for complex mixtures of isomers and congeners. Advanced chromatographic techniques are essential for achieving the high resolution and sensitivity required for their accurate characterization.

Comprehensive Two-Dimensional Gas Chromatography (GC × GC)

Comprehensive two-dimensional gas chromatography (GC × GC) has emerged as a powerful technique for the detailed analysis of complex samples, including halogenated organic compounds. dioxin20xx.org This method offers a significant enhancement in separation power compared to traditional one-dimensional GC. chromatographyonline.com In GC × GC, the effluent from a primary gas chromatography column is continuously transferred to a second, shorter column with a different stationary phase via a modulator. wikipedia.org This process, known as modulation, involves trapping, focusing, and re-injecting small, sequential fractions of the eluent from the first dimension into the second dimension. wikipedia.orgchemistry-matters.com The result is a two-dimensional chromatogram that provides a much greater peak capacity and structured separation of analytes. gcms.cz

The enhanced resolving power of GC × GC is particularly beneficial for separating halogenated biphenyls from complex matrices, potentially reducing the need for extensive sample cleanup procedures. azom.com The structured nature of the resulting chromatograms, where compounds of similar chemical properties cluster together, can aid in the identification of unknown halogenated contaminants. chemistry-matters.comgcms.cz For the analysis of halogenated compounds like this compound, an electron capture detector (ECD) is often employed due to its high sensitivity for electrophilic substances. gcms.czazom.com

Research into the separation of polychlorinated biphenyls (PCBs), which are structurally related to this compound, has demonstrated the successful application of various GC × GC column combinations to resolve numerous congeners. researchgate.net The selection of orthogonal stationary phases is crucial for achieving optimal separation. A nonpolar column in the first dimension and a more polar column in the second dimension is a common and effective arrangement. researchgate.net

Below is an interactive data table summarizing typical column combinations and conditions used in GC × GC for the analysis of halogenated biphenyls.

First Dimension Column (¹D)Second Dimension Column (²D)Modulator TypeCarrier GasTypical Application
DB-1 (nonpolar)HT-8 (polar)ThermalHeliumSeparation of PCB congeners
DB-XLB (low-polarity)BPX-50 (mid-polarity)ThermalHeliumAnalysis of various organohalogenated contaminants
HT-8 (polar)BPX-50 (mid-polarity)ThermalHeliumHigh-resolution separation of complex PCB mixtures researchgate.net
DB-17 (mid-polarity)Rtx-PCB (selective)FlowHeliumRoutine analysis of PCBs and other chlorinated compounds dioxin20xx.org

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography (HPLC) provides a valuable alternative and complementary technique to gas chromatography for the separation of halogenated biphenyls. fishersci.com HPLC is particularly well-suited for less volatile or thermally labile compounds and offers a different selectivity based on the interactions between the analyte, the stationary phase, and the mobile phase.

The development of an effective HPLC method for a specific compound like this compound involves the systematic optimization of several key parameters, including the choice of stationary phase (column), mobile phase composition, and detector. ust.hk For nonpolar to moderately polar compounds such as halogenated biphenyls, reversed-phase HPLC is the most common approach. sielc.com

In reversed-phase HPLC, a nonpolar stationary phase, typically a C18-bonded silica, is used in conjunction with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. fishersci.comscielo.br The separation is based on the hydrophobic interactions of the analytes with the stationary phase; more nonpolar compounds are retained longer on the column. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently employed to achieve optimal separation of complex mixtures with a wide range of polarities. nih.gov

The selection of the detector is also a critical aspect of HPLC method development. A photodiode array (PDA) detector is often used for aromatic compounds like biphenyls as it can provide UV-Vis spectra for peak identification and purity assessment. ust.hk For trace-level analysis, mass spectrometry (MS) can be coupled with HPLC (LC-MS) to provide high sensitivity and structural information. nih.gov

The following interactive data table outlines key parameters and typical choices in the development of an HPLC method for the separation of halogenated biphenyls.

ParameterTypical Options and Considerations
Stationary Phase (Column) Reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl). Particle size (e.g., 5 µm, 3 µm, sub-2 µm) impacts efficiency and backpressure. fishersci.com
Mobile Phase Acetonitrile/Water or Methanol/Water mixtures. scielo.br Modifiers like formic acid or ammonium (B1175870) formate (B1220265) may be added to improve peak shape, especially for LC-MS applications. nih.gov
Elution Mode Isocratic (constant mobile phase composition) for simple mixtures. Gradient (varying mobile phase composition) for complex mixtures to improve resolution and reduce analysis time. nih.gov
Flow Rate Typically 0.5 - 2.0 mL/min for standard analytical columns. Adjusted to optimize separation efficiency and analysis time.
Column Temperature Controlled to ensure reproducible retention times. Typically ranges from 25 °C to 40 °C.
Detector Photodiode Array (PDA) for UV-Vis spectral data. Mass Spectrometry (MS) for high sensitivity and mass information. ust.hknih.gov

Computational Chemistry and Theoretical Investigations of 4 Fluoro 4 Iodo 1,1 Biphenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying molecules of this size. Calculations are typically performed using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), to accurately describe the electronic environment.

Geometry optimization is the process of finding the lowest energy arrangement of atoms in a molecule, its equilibrium structure. For 4-Fluoro-4'-iodo-1,1'-biphenyl, this process would start with an approximate structure and iteratively adjust atomic positions to minimize the total electronic energy.

The optimized geometry is expected to feature two phenyl rings connected by a single carbon-carbon bond. A key parameter is the dihedral angle between the planes of the two rings. Unlike biphenyl (B1667301) itself, which is planar in the solid state but twisted in the gas phase, substituted biphenyls are generally non-planar due to steric hindrance. The dihedral angle for this compound is predicted to be non-zero, likely in the range of 35-45 degrees, to minimize steric repulsion between the ortho-hydrogens on each ring.

Electronic structure analysis focuses on the distribution of electrons within the molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. The presence of the electronegative fluorine atom and the more polarizable iodine atom would significantly influence the energies and localizations of these orbitals compared to unsubstituted biphenyl. The HOMO is expected to have significant electron density on the more electron-rich iodo-substituted ring, while the LUMO may be distributed across the biphenyl system.

Interactive Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: These are representative values based on calculations of similar halogenated biphenyls and are presented for illustrative purposes.)

ParameterPredicted Value
C-C (inter-ring) Bond Length~1.48 Å
C-F Bond Length~1.35 Å
C-I Bond Length~2.10 Å
Phenyl C-C Bond Length~1.39 - 1.40 Å
Phenyl C-H Bond Length~1.08 Å
Dihedral Angle (C-C-C-C)~40°

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict its infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. nih.govmdpi.com

The calculated vibrational modes for this compound would show characteristic frequencies for its functional groups. Key vibrational modes would include:

C–I Stretch: A low-frequency vibration, expected to be strong in the Raman spectrum.

C–F Stretch: A strong absorption in the IR spectrum, typically found in the 1000-1300 cm⁻¹ region.

Aromatic C–H Stretches: Occurring above 3000 cm⁻¹.

Aromatic C=C Stretches: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the phenyl rings.

Inter-ring C–C Stretch: A mode sensitive to the conformation of the molecule.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) for better correlation with experimental results. researchgate.net

Interactive Table 2: Representative Calculated Vibrational Frequencies and Assignments (Note: These are illustrative values. Experimental verification is required for confirmation.)

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Spectral Activity
Aromatic C-H Stretch~3100 - 3050IR, Raman
Aromatic C=C Stretch~1600, 1580, 1490IR, Raman
C-F Stretch~1250Strong in IR
C-H In-plane Bending~1100 - 1180IR, Raman
C-H Out-of-plane Bending~750 - 900Strong in IR
C-I Stretch~250 - 300Strong in Raman

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting how a molecule will interact with other molecules, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP analysis is crucial for understanding its capacity for halogen bonding. The analysis would reveal:

Negative Regions (Red/Yellow): Concentrated around the electronegative fluorine atom and above/below the π-systems of the aromatic rings. These are sites susceptible to electrophilic attack.

Positive Regions (Blue): Located around the hydrogen atoms and, most importantly, on the outermost region of the iodine atom, directly opposite the C–I bond.

This region of positive electrostatic potential on the halogen is known as a "sigma-hole" (σ-hole). dtic.milrichmond.edu It arises because the electron density of the polarizable iodine atom is pulled away towards the carbon atom, leaving a region of depleted electron density and positive potential. This positive σ-hole allows the iodine atom to act as a Lewis acid (an electrophile) and form a highly directional, non-covalent interaction with a Lewis base (a nucleophile), an interaction known as a halogen bond. nih.govresearchgate.net The strength of this potential halogen bond is directly related to the magnitude of the positive potential on the σ-hole. scispace.com

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based solely on fundamental physical constants and the principles of quantum mechanics, without the use of empirical data or parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) offer higher levels of accuracy than standard DFT for certain properties.

For this compound, these computationally intensive methods would be reserved for specific high-accuracy calculations. For instance, they could be used to:

Benchmark the results obtained from DFT, such as the rotational energy barrier around the central C-C bond.

Calculate highly accurate interaction energies, for example, if studying the formation of a halogen-bonded dimer between the molecule and a Lewis base.

Obtain precise values for electronic properties like polarizability or electron affinity.

While DFT is often sufficient for geometry and frequencies, ab initio methods serve as a "gold standard" for validating the electronic energy and interaction properties of the system. longdom.org

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. By solving Newton's equations of motion for the system of atoms, MD can model molecular vibrations, rotations, and conformational changes.

For this compound, a key application of MD simulations would be to explore its conformational landscape, particularly the rotation around the inter-ring C-C single bond. An MD simulation, either in the gas phase or in a simulated solvent, would allow for the mapping of the potential energy surface as a function of the dihedral angle. nih.gov This analysis would identify the lowest energy (most stable) conformations, the transition states between them, and the energy barriers to rotation. This information is critical for understanding the molecule's flexibility and how its shape might change in different environments, which in turn affects its physical properties and interactions with other molecules.

Mechanistic Pathway Modeling and Transition State Characterization

Computational methods can be used to model the entire pathway of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves locating the structures of reactants, products, and, crucially, the transition states that connect them on the potential energy surface.

For this compound, this type of modeling could be applied to reactions in which it participates, such as its synthesis via a Suzuki cross-coupling reaction or its subsequent functionalization. nih.gov By employing DFT methods, researchers can:

Locate the Transition State (TS): Identify the high-energy structure that represents the peak of the energy barrier for a specific reaction step.

Calculate Activation Energy: Determine the energy difference between the reactants and the transition state, which is a key factor governing the reaction rate.

Perform Intrinsic Reaction Coordinate (IRC) Calculations: Trace the reaction path from the transition state down to the reactants and products, confirming that the correct pathway has been identified.

Such studies provide fundamental insights into the molecule's reactivity and can guide the optimization of synthetic procedures.

Quantum Chemical Descriptors and Structure-Activity Relationship (SAR) Studies

Quantum chemical descriptors are numerical values derived from the quantum mechanical calculations of a molecule's electronic structure. These descriptors quantify various molecular properties and are instrumental in developing Structure-Activity Relationships (SAR). SAR studies aim to correlate these structural or quantum chemical properties with the biological activity or other properties of a series of compounds. This correlation allows for the prediction of the activity of new, unsynthesized molecules and aids in the rational design of compounds with desired characteristics.

For a molecule like this compound, a variety of quantum chemical descriptors would be calculated to understand its reactivity, stability, and potential interactions with biological systems. These descriptors are typically obtained through computational methods such as Density Functional Theory (DFT).

A hypothetical table of quantum chemical descriptors for this compound, based on general principles, is presented below. It is crucial to note that these are representative values and would need to be confirmed by specific quantum chemical calculations.

Quantum Chemical DescriptorDescriptionHypothetical Value/Range
EHOMO (Highest Occupied Molecular Orbital Energy) Represents the ability of a molecule to donate an electron. Higher values indicate a better electron donor.-6.0 to -5.5 eV
ELUMO (Lowest Unoccupied Molecular Orbital Energy) Represents the ability of a molecule to accept an electron. Lower values indicate a better electron acceptor.-1.5 to -1.0 eV
HOMO-LUMO Gap (ΔE) The difference between ELUMO and EHOMO. A smaller gap suggests higher reactivity.4.0 to 5.0 eV
Dipole Moment (μ) A measure of the overall polarity of the molecule.1.0 to 2.0 Debye
Electron Affinity (EA) The energy released when an electron is added to a neutral molecule.1.0 to 1.5 eV
Ionization Potential (IP) The energy required to remove an electron from a neutral molecule.8.0 to 9.0 eV
Electronegativity (χ) A measure of the tendency of an atom to attract a bonding pair of electrons.3.5 to 4.5 eV
Chemical Hardness (η) A measure of the resistance to a change in electron distribution.2.0 to 2.5 eV
Chemical Softness (S) The reciprocal of chemical hardness, indicating higher reactivity.0.4 to 0.5 eV-1
Electrophilicity Index (ω) A measure of the electrophilic character of a molecule.1.5 to 2.5 eV

In the context of SAR, these descriptors for this compound and its analogs would be correlated with a specific biological activity. For instance, if this class of compounds were being investigated as enzyme inhibitors, the inhibitory concentration (IC50) would be the dependent variable in a quantitative structure-activity relationship (QSAR) model.

A hypothetical SAR study might reveal the following relationships for a series of halogenated biphenyls including this compound:

Influence of Halogen Substitution: The nature and position of the halogen atoms (fluorine and iodine in this case) would significantly impact the electronic properties of the biphenyl rings. The high electronegativity of fluorine and the larger size and polarizability of iodine would create distinct regions of electron density, influencing interactions with a biological target.

Role of Lipophilicity: The presence of halogens generally increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and interact with hydrophobic pockets in proteins.

A table summarizing potential SAR findings for a hypothetical series of related compounds is shown below.

Compound/ModificationKey Descriptor ChangeObserved/Predicted Activity Change
This compound BaselineBaseline Activity
Replacement of Iodine with BromineDecreased polarizability, slightly increased electronegativityPotentially decreased activity due to weaker halogen bonding interactions.
Replacement of Fluorine with ChlorineIncreased size, slightly decreased electronegativityActivity may increase or decrease depending on the specific steric and electronic requirements of the target.
Introduction of a hydroxyl groupIncreased polarity, potential for hydrogen bondingLikely increase in activity if hydrogen bonding is favorable in the binding site.
Shifting the position of the iodo groupAltered dipole moment and electrostatic potential mapActivity is highly sensitive to the spatial arrangement of substituents.

Applications and Research Trajectories of 4 Fluoro 4 Iodo 1,1 Biphenyl in Advanced Materials and Chemical Synthesis

Precursor in Organic Synthesis

The presence of both a carbon-fluorine and a carbon-iodine bond on the biphenyl (B1667301) scaffold makes 4-Fluoro-4'-iodo-1,1'-biphenyl a highly versatile precursor in organic synthesis. The differential reactivity of these two halogen atoms allows for selective transformations, enabling the construction of complex molecular architectures.

Building Block for Diverse Organic Scaffolds

The carbon-iodine bond in this compound is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the selective functionalization of the iodinated phenyl ring, while leaving the fluorinated ring intact for potential subsequent modifications.

Key cross-coupling reactions that can be employed with this compound include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, such as a boronic acid or ester. It is a robust and widely used method for the formation of new carbon-carbon bonds. For instance, the Suzuki-Miyaura coupling of 4-fluoro-4'-iodobiphenyl with various arylboronic acids can lead to the synthesis of a wide range of unsymmetrically substituted, fluorinated bi- and terphenyls. nih.govrsc.orgmdpi.com These structures are of significant interest in materials science, particularly for applications in liquid crystals and organic electronics. nih.govrsc.orgmdpi.com

Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.org The resulting aryl alkynes are important intermediates in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org The use of 4-fluoro-4'-iodobiphenyl in Sonogashira couplings would yield fluorinated biphenyls with an appended alkyne functionality, which can be further elaborated.

Heck Reaction: The Heck reaction facilitates the coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.org This reaction provides a pathway to vinyl-substituted fluorobiphenyls, which can serve as monomers for polymerization or as precursors for other functional groups. wikipedia.org

The utility of these cross-coupling reactions is summarized in the table below:

Cross-Coupling ReactionReactant 1Reactant 2Catalyst SystemProduct Type
Suzuki-MiyauraThis compoundArylboronic acidPalladium catalyst, BaseUnsymmetrical bi- and terphenyls
SonogashiraThis compoundTerminal alkynePalladium catalyst, Copper(I) cocatalyst, BaseAryl alkynes
HeckThis compoundAlkenePalladium catalyst, BaseSubstituted alkenes

Role in Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. rsc.orgnih.govnih.govacs.org This approach allows for the rapid generation of analogues of a lead compound without the need for de novo synthesis, thereby accelerating the exploration of structure-activity relationships. rsc.orgnih.govnih.govacs.org

The distinct electronic properties and reactivity of the C-F and C-I bonds in this compound make it an excellent candidate for LSF strategies. The C-I bond can be selectively targeted for modification via the cross-coupling reactions mentioned previously, allowing for the introduction of a wide array of substituents onto an already fluorinated biphenyl core. This is particularly valuable as the introduction of fluorine can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity. Furthermore, the presence of the iodine atom can also be exploited for other transformations such as iodonium (B1229267) salt formation, which are precursors for radiofluorination in positron emission tomography (PET) imaging.

Intermediates for Fluorine- and Iodine-Containing Compounds

Beyond its direct use in cross-coupling reactions, this compound serves as a crucial intermediate in the synthesis of more complex fluorine- and iodine-containing compounds. The fluorine atom, being generally unreactive under many reaction conditions, can be carried through multiple synthetic steps. The iodine atom, on the other hand, can be transformed into a variety of other functional groups. For example, it can be converted to an organolithium or Grignard reagent, which can then react with a wide range of electrophiles.

The synthesis of fluorinated biphenyl derivatives is of particular importance in the development of liquid crystals, where the fluorine substituent can be used to tune the mesomorphic properties of the material. nsf.gov Similarly, the synthesis of iodine-containing compounds is relevant for applications in materials science, where the iodine atom can participate in halogen bonding interactions, and in medicinal chemistry, where it can serve as a heavy atom for X-ray crystallography or as a site for radiolabeling.

Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. Crystal engineering, a sub-discipline of supramolecular chemistry, is concerned with the design and synthesis of crystalline solids with desired properties, which are dictated by the arrangement of molecules in the crystal lattice. This compound is a molecule of significant interest in these fields due to its capacity for specific and directional non-covalent interactions.

Halogen Bonding Interactions in Self-Assembly

Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair of electrons on a nitrogen, oxygen, or another halogen atom. nih.govijres.org The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. ijres.org Thus, the iodine atom in this compound is a potent halogen bond donor.

The fluorine atom, being highly electronegative, has an electron-withdrawing effect that can enhance the positive character of the σ-hole on the iodine atom, thereby strengthening the halogen bond. This interplay between the fluoro and iodo substituents makes this compound a tunable building block for the construction of self-assembled supramolecular architectures. In the solid state, this can lead to the formation of well-defined one-, two-, or three-dimensional networks, where the molecules are organized in a predictable manner through I•••N, I•••O, or other halogen bonding motifs. nih.govresearchgate.net

Design of Crystalline Materials with Directed Noncovalent Interactions

The rational design of crystalline materials with specific properties relies on the ability to control the intermolecular interactions that govern the crystal packing. In addition to halogen bonding, other non-covalent interactions such as π-π stacking and C-H•••F interactions can play a significant role in the crystal structure of this compound.

The interplay of these various non-covalent forces can be exploited to engineer crystals with desired characteristics. For example, the directional nature of halogen bonding can be used to create porous materials or to control the alignment of molecules in a way that optimizes their optical or electronic properties. The study of the crystal structure of this compound and its co-crystals with other molecules can provide valuable insights into the fundamental principles of crystal engineering and pave the way for the design of novel functional materials. nih.govresearchgate.netnih.gov

Co-crystallization and Polymorphism Studies

The unique electronic and structural characteristics of this compound make it a compound of significant interest for studies in crystal engineering, particularly in the fields of co-crystallization and polymorphism. The presence of a fluorine atom, a potent electron-withdrawing group, and an iodine atom, a strong halogen-bond donor, on the biphenyl scaffold provides specific sites for directed intermolecular interactions. nih.govoup.com

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. nih.gov The strength of this bond increases in the order of Cl < Br < I. oup.com In this compound, the iodine atom is activated for halogen bonding by the electron-withdrawing nature of the biphenyl system, making it a powerful tool for constructing multicomponent supramolecular assemblies. nih.govoup.com Researchers utilize this principle to co-crystallize halogen bond donors with a wide range of acceptors, including nitrogen-containing compounds, N-oxides, and aromatic hydrocarbons, to create novel solid-state architectures with tailored properties. nih.govoup.com The co-crystallization of similar molecules, such as 1,4-diiodotetrafluorobenzene, with various Lewis bases has been shown to produce a variety of structures, from simple discrete assemblies to complex 3D networks. nih.gov

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is another critical area of study. Substituted biphenyls are known to exhibit conformational isomerism due to the restricted rotation around the single bond connecting the two phenyl rings. libretexts.orgslideshare.net This restricted rotation can give rise to atropisomerism, where conformers are stable and isolable. libretexts.org The specific crystalline packing of these conformers can lead to different polymorphic forms, each with distinct physical properties. While specific polymorphism studies on this compound are not extensively detailed, the general principles governing substituted biphenyls suggest it is a likely candidate for exhibiting such phenomena. The interplay of weak interactions, including halogen bonds and π–π stacking, dictates the molecular arrangement in the crystal lattice, and subtle changes in crystallization conditions could favor the formation of different polymorphs. nih.gov

Organometallic Chemistry and Catalysis

Ligand Design for Transition Metal Catalysts

The biphenyl scaffold is a foundational element in the design of privileged ligands for transition metal catalysis, particularly in asymmetric synthesis. The inherent chirality of certain ortho-substituted biphenyls, known as atropisomerism, allows for the creation of enantioselective catalysts. libretexts.orgslideshare.net While this compound is not itself a chiral ligand, its rigid structure and defined substitution pattern make it an important precursor and conceptual model for more complex ligand systems.

The electronic properties of ligands play a crucial role in the activity and selectivity of a metal catalyst. The introduction of a fluorine atom imparts specific electronic effects on the biphenyl system. These effects can be harnessed to fine-tune the metallic center's reactivity. For instance, fluorinated substituents are often used in the design of liquid crystals and other advanced materials, indicating their significant impact on molecular properties. nih.govresearchgate.netresearchgate.net In the context of catalysis, modifying the electronic nature of a ligand can influence key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Substrate in Metal-Mediated C-X and C-C Bond Forming Reactions

This compound is an ideal substrate for a variety of metal-mediated cross-coupling reactions, which are fundamental tools for constructing carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The molecule possesses two different carbon-halogen bonds: a highly reactive carbon-iodine (C-I) bond and a much more stable carbon-fluorine (C-F) bond. This difference in reactivity allows for selective transformations, where the C-I bond can be functionalized while the C-F bond remains intact.

The most prominent applications for substrates like this are in palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings. acs.orgwikipedia.orgmdpi.comlibretexts.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. organic-chemistry.org this compound can react with an arylboronic acid at the iodine position to synthesize more complex, functionalized bi- and polyphenyls. acs.orgmdpi.com These products are valuable in materials science, particularly for liquid crystals and organic electronics. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The C-I bond of this compound is susceptible to this coupling, allowing for the introduction of alkyne moieties. This is a powerful method for creating conjugated systems used in organic materials and pharmaceuticals. wikipedia.org The reactivity order for halides in Sonogashira coupling is I > Br > Cl, making the iodo group the preferred reaction site. wikipedia.org

Below is a table summarizing typical conditions for these cross-coupling reactions using related aryl halide substrates.

Reaction TypeAryl Halide SubstrateCoupling PartnerCatalyst SystemBaseSolventKey Feature
Suzuki-MiyauraAryl Iodide/BromideArylboronic AcidPd(PPh₃)₄ or Pd NanoparticlesK₃PO₄, CsFToluene, DioxaneForms new C(sp²)-C(sp²) bonds. acs.orgmdpi.com
SonogashiraAryl IodideTerminal AlkynePd(0) catalyst, Cu(I) co-catalystAmine Base (e.g., Et₃N)THF, DMFForms new C(sp²)-C(sp) bonds. wikipedia.orglibretexts.org

Understanding Oxidative Addition and Reductive Elimination in Biphenyl Systems

The fundamental steps of many cross-coupling catalytic cycles are oxidative addition and reductive elimination at the metal center, typically palladium. rsc.orgyoutube.com The study of substrates like this compound provides critical insights into these mechanistic steps.

Oxidative Addition is the initial step where the aryl halide reacts with the low-valent metal catalyst (e.g., Pd(0)), breaking the C-X bond and forming a new organometallic complex where the metal has been oxidized (e.g., to Pd(II)). rsc.orguvic.ca The efficiency of this step is highly dependent on the nature of the halide, with the reactivity order being C-I > C-Br > C-Cl >> C-F. uvic.ca For this compound, oxidative addition occurs exclusively at the C-I bond under typical cross-coupling conditions, leaving the robust C-F bond untouched. uvic.ca The reaction is generally first-order in both the palladium complex and the aryl halide. uvic.ca

Reductive Elimination is the final, product-forming step of the catalytic cycle. In this process, two organic groups attached to the oxidized metal center couple together, forming a new bond and reducing the metal back to its initial low-valent state, thus regenerating the catalyst. researchgate.net For example, after a transmetalation step in a Suzuki coupling introduces a new aryl group to the palladium center, reductive elimination would form the new biaryl product. youtube.com Studies on related systems have shown that Ar-CF₃ bond-forming reductive elimination is possible from high-valent Palladium(IV) complexes, highlighting the complexity and potential for novel transformations within these cycles. nih.gov

The table below outlines the key characteristics of these two fundamental processes in the context of biphenyl systems.

ProcessMetal Oxidation State ChangeCoordination Number ChangeKey Influencing FactorsRole in Catalytic Cycle
Oxidative AdditionIncreases (e.g., Pd(0) → Pd(II))IncreasesNature of halide (I > Br > Cl), ligand sterics and electronics, metal identity. uvic.caacs.orgSubstrate activation; initiates the cycle. rsc.org
Reductive EliminationDecreases (e.g., Pd(II) → Pd(0))DecreasesNature of coupling groups, ligand properties, presence of additives. researchgate.netacs.orgProduct formation; regenerates the catalyst. youtube.com

Polymer Chemistry and Advanced Materials

Precursors for Polymeric Materials

This compound serves as a valuable bifunctional monomer precursor for the synthesis of advanced polymeric materials. Its structure is particularly well-suited for creating rigid-rod polymers like poly(p-phenylene)s (PPP) and their derivatives. physicsjournal.netwikipedia.org These polymers are known for their exceptional thermal stability, mechanical strength, and interesting optical and electronic properties. physicsjournal.net

The synthesis of PPP can be achieved through polycondensation reactions, such as the Suzuki coupling, where di-functionalized monomers are linked together. wikipedia.org Using this compound, one could envision a polymerization strategy where the C-I bond is selectively reacted, for example, by converting it to a boronic acid or ester and then polymerizing it with another dihaloaromatic monomer. Alternatively, the compound itself could be subjected to Ullmann or Yamamoto coupling to form a polymer chain.

The key advantage of using this specific monomer is the retention of the fluorine atom in the final polymer backbone. Fluorine-containing polymers are highly sought after for their unique properties, which include:

Chemical Inertness: Fluorinated polymers exhibit high resistance to solvents, acids, and bases. taylorfrancis.com

Low Surface Energy: This property imparts hydrophobicity and oleophobicity, making them useful for low-adhesion coatings. researchgate.net

Specific Electronic Properties: The high electronegativity of fluorine can modify the electronic levels (HOMO/LUMO) of conjugated polymers, which is critical for applications in organic electronics like OLEDs and photovoltaics. taylorfrancis.com

Research has shown that polymers derived from vinylbiphenyl derivatives exhibit high thermal stability. kpi.ua Similarly, the incorporation of fluorinated segments into various polymer backbones, such as polyethers, is a common strategy to create high-performance materials with low dielectric constants and hydrophobicity. researchgate.net Therefore, this compound represents a strategic building block for creating novel fluorinated aromatic polymers with tailored properties for high-performance applications.

Application in Organic Semiconductors and Optoelectronic Devices

This compound is a strategic precursor in the synthesis of larger, conjugated molecules utilized in organic semiconductors and liquid crystals. Aromatic fluorinated compounds are of considerable interest in materials science for their use in liquid crystal displays (LCDs), organic solar cells, and other optoelectronic applications due to the exceptional stability of the carbon-fluorine bond and the unique electronic effects of fluorine. nih.gov

The primary utility of this compound in this field lies in its suitability for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov In this reaction, the iodine atom is selectively replaced by another organic group (typically an aryl boronic acid), allowing for the precise construction of extended π-conjugated systems like terphenyls and more complex oligomers. nih.govrsc.org These larger systems form the core of many organic electronic materials.

The fluorine substituent plays a crucial role in tuning the final properties of the material. In the context of liquid crystals for displays, incorporating fluorine atoms into the molecular core significantly alters key parameters such as dielectric anisotropy, viscosity, and voltage retention. nih.gov For instance, liquid crystals with negative dielectric anisotropy are essential for modern vertical alignment (VA) LCD technology, a property that can be engineered by the strategic placement of fluorine atoms. beilstein-journals.org Research on fluorinated terphenyls, which can be synthesized from precursors like this compound, has demonstrated that the number and position of fluorine atoms have a significant impact on the self-assembly behavior and mesomorphic properties of these materials. nih.gov

Interactive Table: Key Synthetic Reactions and Properties Influenced by this compound

FeatureDescriptionRelevance to Optoelectronics
Iodine Atom Serves as an excellent leaving group for C-C bond formation.Enables the extension of conjugation via Suzuki-Miyaura coupling to build larger molecules (e.g., terphenyls). nih.govrsc.org
Fluorine Atom Highly electronegative, alters molecular dipole moment and electronic distribution.Used to tune dielectric anisotropy, a critical parameter for liquid crystal displays (LCDs). nih.govbeilstein-journals.org
Biphenyl Core Provides a rigid, planarizable backbone for molecular construction.Forms the foundational structure for many liquid crystal and organic semiconductor molecules.
Resulting Materials Fluorinated terphenyls and other conjugated oligomers.Core components of materials for high-performance displays, organic transistors, and sensors. nih.govsemanticscholar.org

Development of Polymers of Intrinsic Microporosity (PIMs)

Polymers of Intrinsic Microporosity (PIMs) are a class of materials that possess permanent, interconnected voids of molecular dimensions, arising from the inefficient packing of their rigid and contorted polymer chains. semanticscholar.org This unique structure gives them high free volume and large surface areas, making them promising candidates for applications in gas separation, catalysis, and hydrogen storage.

The synthesis of PIMs relies on the use of monomers that introduce rigidity and a site of contortion into the polymer backbone, preventing the chains from packing efficiently. Common synthetic routes involve forming robust linkages, such as dibenzodioxins, between these monomers. ed.ac.uk

While not a direct monomer itself, this compound represents a valuable starting material for the synthesis of more complex monomers used to create PIMs. Specifically, fluorinated biphenyl and terphenyl structures are used as rigid cores in the creation of "organic molecules of intrinsic microporosity" (OMIMs), a related class of materials. cardiff.ac.uk The synthetic versatility of this compound allows it to be chemically modified—for example, through the introduction of hydroxyl groups (to form a catechol) or other reactive functionalities—to produce a monomer suitable for PIM polymerization.

The incorporation of fluorine atoms into the PIM structure is known to enhance material properties. Fluorinated PIMs can exhibit improved solubility and, in some cases, simultaneously enhanced gas permeability and selectivity, which are critical performance metrics for membrane-based gas separations. The rigid biphenyl unit contributes to the backbone stiffness required to maintain the microporous structure. Therefore, this compound is a key platform molecule for accessing bespoke, high-performance fluorinated monomers for the next generation of PIMs.

Environmental Chemical Research (Focus on Analytical Methodologies and Fate)

While this compound is primarily a synthetic intermediate, understanding the analytical methods for its detection and the potential environmental fate of related halogenated biphenyls is crucial for comprehensive chemical assessment. Research in this area focuses on developing sensitive detection techniques for halogenated organic compounds and studying their degradation pathways.

Advanced Analytical Methodologies for Halogenated Organic Contaminants in Complex Matrices

The monitoring of halogenated organic contaminants in environmental samples like soil, sediment, and biota requires highly selective and sensitive analytical methods due to their presence at ultra-trace concentrations. semanticscholar.org Although methodologies are not typically developed for a specific synthetic precursor like this compound, the techniques applied to persistent halogenated pollutants such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) are directly applicable.

Sample preparation is a critical first step. For solid matrices, common extraction techniques include pressurized liquid extraction (PLE) and Soxhlet extraction, often using solvents like dichloromethane (B109758) or hexane (B92381) mixtures. semanticscholar.org For biological samples, cleanup steps are necessary to remove interfering lipids, with gel permeation chromatography (GPC) being an efficient method. semanticscholar.org

The standard for the analysis of organohalogens is gas chromatography (GC) coupled with a selective detector. rsc.org For comprehensive screening, comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GC×GC/TOF-MS) is a powerful, non-targeted approach that can identify a wide array of known and previously unknown halogenated compounds in a single analysis. researchgate.net For highly sensitive and selective targeted analysis, gas chromatography-high resolution mass spectrometry (GC-HRMS) is the method of choice, capable of detecting substances at sub-picogram levels. rsc.org

Interactive Table: Analytical Techniques for Halogenated Biphenyls

TechniquePurposeSample TypeKey Advantages
Pressurized Liquid Extraction (PLE) Extraction of analytes from solid samples.Soil, Sediment, SludgeEfficient extraction with reduced solvent consumption compared to traditional methods. semanticscholar.org
Soxhlet Extraction Traditional extraction for solid samples.Soil, Sediment, SludgeRobust and well-established method for efficient extraction. semanticscholar.org
Gel Permeation Chromatography (GPC) Cleanup of sample extracts.Biota (e.g., tissue, eggs)Effective at removing high-molecular-weight interferences like lipids. semanticscholar.org
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile and semi-volatile compounds.Environmental ExtractsStandard, reliable technique for identifying and quantifying specific compounds. rsc.org
GC×GC/TOF-MS Comprehensive, non-targeted screening of complex mixtures.Environmental ExtractsProvides high-resolution separation, enabling the identification of a broad range of contaminants. researchgate.net
Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) Ultra-trace quantification of specific, highly toxic contaminants.Environmental ExtractsExtremely high sensitivity and selectivity, considered the benchmark for dioxin and PCB analysis. rsc.org

Isotopic Tracing and Degradation Studies of Related Fluorobiphenyls

To understand the potential environmental fate of this compound, studies on structurally similar compounds, such as 4-fluorobiphenyl (B1198766) (4FBP), serve as valuable models. Isotopic tracing is a powerful tool for elucidating biotransformation pathways. Techniques combining ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and ¹⁴C radiolabeling have been successfully used to track the degradation of 4FBP by microorganisms. researchgate.net

In one study, the biotransformation of 4FBP by mycorrhizal fungi was investigated. researchgate.net The use of ¹⁴C-labeled 4FBP allowed researchers to track the parent compound and its metabolites using high-performance liquid chromatography (HPLC). nih.gov Concurrently, ¹⁹F NMR provided direct insight into the chemical environment of the fluorine atom, enabling the identification of fluorine-containing degradation products without the need for derivatization. researchgate.net

Future Directions and Emerging Research Areas

Development of More Sustainable and Greener Synthetic Routes

Traditional methods for the synthesis of biphenyl (B1667301) derivatives, such as the Suzuki-Miyaura coupling, have been refined over the years. However, the drive towards greener chemistry necessitates the development of more environmentally benign and efficient synthetic protocols.

Future research in the synthesis of 4-Fluoro-4'-iodo-1,1'-biphenyl is expected to focus on several key areas:

C-H Activation Strategies: Direct C-H activation and functionalization represent a paradigm shift in organic synthesis, offering a more atom-economical approach by avoiding the pre-functionalization of starting materials. Research into the direct C-H arylation of fluoro- and iodo-arenes could provide a more direct and sustainable route to this compound, minimizing the generation of stoichiometric byproducts. [cite: 1, 3, 4, 5]

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging C-C bonds under mild conditions. [cite: 19] Future synthetic routes could leverage photoredox catalysis to couple appropriate fluoro- and iodo-substituted benzene (B151609) derivatives, potentially reducing the reliance on high temperatures and sensitive organometallic reagents.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes, including enhanced safety, improved reproducibility, and easier scalability. [cite: 7, 9] The development of a continuous flow process for the synthesis of this compound could lead to a more efficient and sustainable manufacturing process.

Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry. While challenging, the development of biocatalytic methods for the formation of the biphenyl core could offer an exceptionally green and selective route to this compound.

Green Synthesis StrategyPotential Advantages for this compound Synthesis
C-H ActivationReduced number of synthetic steps, higher atom economy, less waste.
PhotocatalysisMild reaction conditions, use of renewable energy source (light), high selectivity.
Flow ChemistryImproved safety and control, easier scale-up, potential for higher yields.
BiocatalysisHigh selectivity, mild reaction conditions, use of renewable catalysts.

Exploration of Novel Reactivity and Unprecedented Transformations

The presence of two different halogen atoms on the biphenyl core of this compound offers a platform for exploring selective and novel chemical transformations.

Orthogonal Reactivity: The significant difference in the reactivity of the C-I and C-F bonds allows for selective functionalization. The C-I bond is more susceptible to cleavage in transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 4'-position while leaving the C-F bond intact for subsequent transformations. Future research will likely focus on expanding the scope of these selective reactions.

Photocatalytic Activation of the C-I Bond: The relatively weak C-I bond can be homolytically cleaved under visible light irradiation in the presence of a suitable photocatalyst to generate an aryl radical. [cite: 1, 2, 3, 4] This reactive intermediate can participate in a variety of transformations, including hydrodeiodination, addition to alkenes, and coupling with other radical species, opening up new avenues for the derivatization of this compound.

Late-Stage C-F Bond Functionalization: While the C-F bond is notoriously strong and unreactive, recent advances in catalysis have enabled its functionalization. [cite: 7, 8, 9, 10, 12] Future research could explore the late-stage functionalization of the C-F bond in derivatives of this compound, providing access to novel molecular architectures that would be difficult to synthesize through other means. This could involve defluorinative coupling reactions to introduce new substituents. [cite: 7, 9]

Transition-Metal-Catalyzed Dihalogenated Biphenyl Cross-Coupling: The development of new catalyst systems that can selectively activate and couple dihalogenated biphenyls is an active area of research. [cite: 6, 13, 15, 16, 17] This could enable the use of this compound in novel polymerization reactions or in the synthesis of complex polycyclic aromatic compounds.

Integration with Artificial Intelligence and Machine Learning in Synthesis Design

The design and optimization of synthetic routes for complex molecules like this compound and its derivatives can be significantly accelerated through the use of artificial intelligence (AI) and machine learning (ML).

Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of this compound and propose multiple synthetic pathways, drawing from vast databases of known chemical reactions. [cite: 9, 10, 14, 16, 18] This can help chemists to identify novel and more efficient routes that might not be immediately obvious.

Reaction Condition Optimization: Machine learning models can be trained on large datasets of experimental data to predict the optimal reaction conditions for a given transformation, such as the Suzuki-Miyaura coupling to form the biphenyl core. [cite: 2, 3, 4, 6] This can significantly reduce the time and resources required for experimental optimization by predicting the best catalyst, ligand, solvent, and temperature to maximize the yield of this compound. [cite: 4, 6]

Predictive Models for Catalyst and Ligand Selection: The success of many cross-coupling reactions hinges on the choice of catalyst and ligand. ML models can be developed to predict the performance of different catalyst-ligand combinations for the synthesis of halogenated biphenyls, guiding the rational selection of the most effective system.

AI/ML ApplicationImpact on this compound Synthesis
Retrosynthesis PlanningIdentification of novel and efficient synthetic routes.
Reaction OptimizationPrediction of optimal conditions (catalyst, solvent, temperature) for higher yields.
Catalyst/Ligand SelectionRational design and selection of the most effective catalytic systems.

Advanced Characterization Techniques for In-situ Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound is crucial for process optimization and control. Advanced, in-situ characterization techniques are poised to play a pivotal role in this endeavor.

Operando Spectroscopy: Techniques such as operando X-ray absorption spectroscopy (XAS) can provide valuable information about the electronic and structural changes of the catalyst during the reaction. [cite: 4, 6] This can help to identify the active catalytic species and understand deactivation pathways in the synthesis of this compound.

In-situ NMR Spectroscopy: Real-time monitoring of the reaction mixture using in-situ NMR spectroscopy can provide detailed kinetic data and allow for the detection of transient intermediates. [cite: 5, 9] This would be particularly valuable for studying the mechanism of selective cross-coupling reactions involving this compound.

Process Analytical Technology (PAT): The implementation of a PAT framework, which involves the use of in-line and on-line analytical tools to monitor critical process parameters in real-time, can lead to more robust and reproducible synthetic processes for this compound. [cite: 11, 14, 15, 16, 17] This approach is crucial for ensuring consistent quality in an industrial setting.

In-situ TechniqueInformation Gained for this compound Synthesis
Operando XASElectronic and geometric structure of the catalyst under reaction conditions.
In-situ NMRReaction kinetics, detection of intermediates, mechanistic insights.
Process Analytical Technology (PAT)Real-time monitoring of critical process parameters for quality control.

Design of Functional Materials with Tailored Properties

The unique electronic properties conferred by the fluoro and iodo substituents make this compound an attractive building block for the design of novel functional materials.

Liquid Crystals: The rigid biphenyl core is a common motif in liquid crystalline materials. [cite: 2, 7, 9, 13] The introduction of polar fluoro and iodo groups can influence the mesophase behavior and dielectric properties. This compound could serve as a precursor for new liquid crystal molecules with tailored properties for display and sensor applications.

Organic Light-Emitting Diodes (OLEDs): Fluorinated and iodinated aromatic compounds are often used in the development of materials for OLEDs. [cite: 10, 11, 14, 15, 17] The C-F bond can enhance the thermal and oxidative stability of the material, while the C-I bond can be used as a synthetic handle to introduce other functional groups. This compound could be a valuable intermediate in the synthesis of new host materials, emitters, or charge-transporting materials for OLEDs.

Bioactive Compounds: The biphenyl scaffold is present in many biologically active molecules. [cite: 16, 18, 20] The fluorine atom can improve metabolic stability and binding affinity, while the iodine atom can be used for the introduction of radiolabels for imaging applications or as a site for further chemical modification. [cite: 8, 21] This makes this compound a promising starting material for the synthesis of new drug candidates.

Functional Polymers: As a difunctional monomer, this compound could be used in the synthesis of novel polymers. [cite: 1, 3, 4, 5] The selective polymerization through the C-I bond, followed by post-polymerization modification of the C-F bond, could lead to the creation of polymers with precisely controlled architectures and tailored properties for a range of applications, from electronics to coatings.

Q & A

Q. What are the recommended synthetic routes for preparing 4-fluoro-4'-iodo-1,1'-biphenyl, and how can reaction yields be optimized?

The compound can be synthesized via Suzuki-Miyaura cross-coupling between 4-fluoro-1-bromobenzene and 4-iodophenylboronic acid. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with a 1:1 molar ratio of aryl halide to boronic acid .
  • Solvent and base : Use anhydrous DMF or THF with K₂CO₃ to deprotonate intermediates and facilitate transmetallation .
  • Temperature : Reactions typically proceed at 80–100°C under inert gas (N₂/Ar). Yield optimization involves rigorous exclusion of moisture, precise stoichiometry, and post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How can the purity and structural integrity of this compound be validated?

  • NMR spectroscopy : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR confirm substituent positions (e.g., fluorine at C4, iodine at C4') and biphenyl coupling .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 312.96) and isotopic patterns from iodine .
  • X-ray crystallography : SHELX software refines crystal structures to validate bond angles/distances, particularly C-I and C-F bond lengths (typical ranges: 2.09–2.15 Å for C-I; 1.34–1.38 Å for C-F) .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of iodine and fluorine substituents in cross-coupling reactions involving this compound?

  • Iodine as a directing group : The C-I bond’s polarizability enhances oxidative addition with Pd(0), enabling regioselective functionalization (e.g., further Suzuki coupling at the iodine site) .
  • Fluorine’s electronic effects : The strong electron-withdrawing nature of fluorine stabilizes transition states in nucleophilic aromatic substitution, but steric hindrance may reduce reaction rates at the fluorinated ring .
  • Competitive pathways : Halogen exchange (e.g., iodide displacement) can occur under high-temperature or strongly basic conditions, necessitating kinetic monitoring via 19F^{19}\text{F}-NMR .

Q. How do computational methods aid in predicting the optoelectronic properties of this compound for materials science applications?

  • DFT calculations : Gaussian or ORCA software models HOMO-LUMO gaps (e.g., ~4.2 eV for biphenyl derivatives) and dipole moments influenced by halogen electronegativity .
  • Charge transport properties : Molecular dynamics (MD) simulations assess packing efficiency in liquid crystals or OLED layers, where iodine’s polarizability enhances intermolecular interactions .

Q. What strategies resolve contradictions in crystallographic data for halogenated biphenyl derivatives?

  • Twinned data refinement : SHELXL’s TWIN/BASF commands address pseudo-merohedral twinning common in halogenated biphenyls .
  • Disorder modeling : For iodine atoms with positional disorder, PART instructions in SHELX partition occupancy across multiple sites .

Methodological Guidance

Q. How to design a comparative study analyzing halogen substitution effects in biphenyl systems?

  • Control compounds : Synthesize 4-fluoro-4'-bromo- and 4-fluoro-4'-chloro-1,1'-biphenyl for direct comparison .
  • Benchmark metrics : Measure melting points (iodo > bromo > chloro due to atomic radius), UV-Vis absorption maxima (iodo’s heavy atom effect red-shifts λmax), and catalytic turnover in cross-coupling reactions .

Q. What experimental precautions mitigate decomposition of this compound during storage or handling?

  • Light sensitivity : Store in amber vials at –20°C to prevent C-I bond photolysis .
  • Moisture control : Use molecular sieves in storage containers and gloveboxes for air-sensitive reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.